molecular formula C11H13N B13362728 3-Benzylidenepyrrolidine

3-Benzylidenepyrrolidine

Cat. No.: B13362728
M. Wt: 159.23 g/mol
InChI Key: OFQRJBGTLDHGCT-FLIBITNWSA-N
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Description

3-Benzylidenepyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring with a benzylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidenepyrrolidine typically involves the condensation of pyrrolidine with benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include pyrrolidine, benzaldehyde, and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidenepyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-benzylpyrrolidine.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Benzylpyrrolidine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Benzylidenepyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Benzylidenepyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites, altering enzyme conformation, and affecting signal transduction pathways.

Comparison with Similar Compounds

3-Benzylidenepyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.

    Benzylpyrrolidine: Similar to this compound but lacks the double bond in the benzylidene group, resulting in different reactivity and applications.

    Pyrrolopyrazine derivatives:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

(3Z)-3-benzylidenepyrrolidine

InChI

InChI=1S/C11H13N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8,12H,6-7,9H2/b11-8-

InChI Key

OFQRJBGTLDHGCT-FLIBITNWSA-N

Isomeric SMILES

C\1CNC/C1=C\C2=CC=CC=C2

Canonical SMILES

C1CNCC1=CC2=CC=CC=C2

Origin of Product

United States

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